molecular formula C15H38O3Si3 B093726 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane CAS No. 17940-81-7

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane

Cat. No.: B093726
CAS No.: 17940-81-7
M. Wt: 350.72 g/mol
InChI Key: VTPBXYSZYMYEMR-UHFFFAOYSA-N
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Description

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane is an organosilicon compound with the molecular formula C15H38O3Si3 and a molecular weight of 350.72 g/mol. This compound is characterized by its three silicon atoms, which are bonded to oxygen and carbon atoms, forming a unique structure that imparts specific chemical properties.

Preparation Methods

The synthesis of 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo substitution reactions where the trimethylsiloxy groups are replaced by other functional groups, depending on the reagents and conditions used.

Scientific Research Applications

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups such as alcohols and amines.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane involves its ability to interact with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby influencing their chemical reactivity and stability. The pathways involved in these interactions are often related to the compound’s ability to act as a protecting group or a precursor in synthetic transformations.

Comparison with Similar Compounds

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane can be compared with other similar organosilicon compounds, such as:

    1,2-Bis(trimethylsiloxy)ethane: This compound has a similar structure but with two silicon atoms instead of three.

    Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.

    Hexamethyldisiloxane: Another organosilicon compound with different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2-bis(trimethylsilyloxymethyl)butoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H38O3Si3/c1-11-15(12-16-19(2,3)4,13-17-20(5,6)7)14-18-21(8,9)10/h11-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPBXYSZYMYEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO[Si](C)(C)C)(CO[Si](C)(C)C)CO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H38O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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